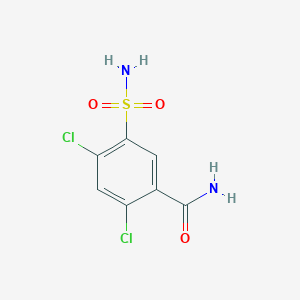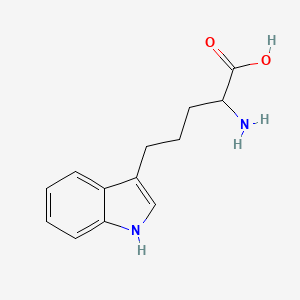
2-氨基-5-(1H-吲哚-3-基)戊酸
描述
2-Amino-5-(1H-indol-3-yl)pentanoic acid , also known as 5-(1H-indol-3-yl)pentanoic acid , is an organic compound with the chemical formula C₁₃H₁₅NO₂ . It belongs to the class of indole-3-acetic acid derivatives . The compound consists of an acetic acid moiety linked to the C₃ carbon atom of an indole ring .
Molecular Structure Analysis
The molecular structure of 2-Amino-5-(1H-indol-3-yl)pentanoic acid comprises an indole ring fused to a pentanoic acid side chain. The indole ring contains a nitrogen atom (the amino group) at position 2. The compound’s molecular weight is approximately 217.27 g/mol .
科学研究应用
1. 一氧化氮合酶抑制剂
2-氨基-5-唑基戊酸与 2-氨基-5-(1H-吲哚-3-基)戊酸的结构相关,因其作为一氧化氮合酶 (NOS) 抑制剂的潜力而受到研究。这些化合物在抑制不同亚型的 NOS 方面表现出效力,NOS 是一种参与产生一氧化氮的酶,一氧化氮是各种生理和病理过程中重要的分子 (Ulhaq 等,1998)。
2. 毒素中的组成氨基酸
2-氨基-5-(1H-吲哚-3-基)戊酸的衍生物的 L-形式被认为是 AM 毒素中的组成氨基酸。这些毒素在植物病理学和生物化学的研究中很重要。此类化合物的合成和结构解析为自然界中毒素产生的生化途径提供了见解 (下东等,1976)。
3. 肽合成和结构分析
该化合物及其衍生物已参与肽的合成和研究。这包括合成海洋细菌中的一组肽类海藻螺酰胺。这些肽带有 γ-氨基酸,包括 2-氨基-5-(1H-吲哚-3-基)戊酸的衍生物,已被发现可以抑制某些细胞类型中的一氧化氮产生 (Um 等,2013)。
4. 抗真菌三肽研究
计算肽学使用概念密度泛函理论,已应用于研究抗真菌三肽的化学反应性和分子性质,其中包括 2-氨基-5-(1H-吲哚-3-基)戊酸的衍生物。此类研究在药物设计和了解这些肽的反应性方面至关重要 (Flores-Holguín 等,2019)。
5. 药物化学中的合成和表征
在药物化学中,2-氨基-5-(1H-吲哚-3-基)戊酸的衍生物已被合成并表征用于各种应用,例如开发新的 IR 可检测的金属羰基示踪剂和研究它们的结合特性。这些化合物对生化研究和药物开发具有影响 (Kowalski 等,2009)。
属性
IUPAC Name |
2-amino-5-(1H-indol-3-yl)pentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c14-11(13(16)17)6-3-4-9-8-15-12-7-2-1-5-10(9)12/h1-2,5,7-8,11,15H,3-4,6,14H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTBPRLXFBCTXLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCCC(C(=O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401295775 | |
| Record name | α-Amino-1H-indole-3-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-(1H-indol-3-yl)pentanoic acid | |
CAS RN |
26988-88-5 | |
| Record name | α-Amino-1H-indole-3-pentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26988-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-Amino-1H-indole-3-pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401295775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








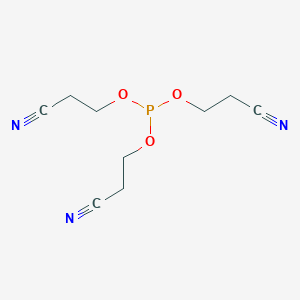

![2,3-Dichlorobenzo[f]quinoxaline](/img/structure/B3189036.png)

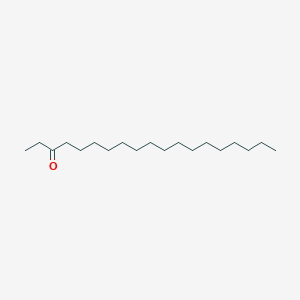
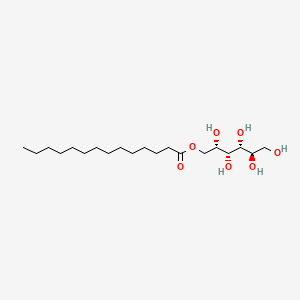
![1-methyl-1H-pyrrolo[3,2-c]pyridin-4(5H)-one](/img/structure/B3189069.png)
![Benzo[d][1,3]oxathiole](/img/structure/B3189073.png)
